cyclo(L-leucyl-L-methionyl)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

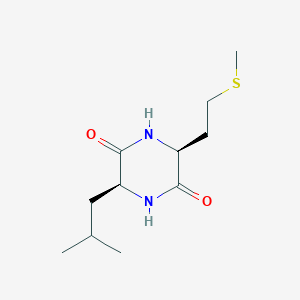

Cyclo(L-leucyl-L-methionyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by isobutyl and 2-(methylsulfanyl)ethyl groups (the 3S,6S-diastereomer).

Aplicaciones Científicas De Investigación

Antivirulence and Antibiofilm Efficacy

Cyclo(L-leucyl-L-prolyl), a cyclic dipeptide, has shown significant antivirulence efficacy against Listeria monocytogenes, a predominant foodborne pathogen. The compound was observed to suppress various virulence traits of the pathogen, including its motility and biofilm formation, a key factor in the pathogen’s ability to cause infection. This was confirmed through microscopic analysis and in vivo assays using Caenorhabditis elegans, suggesting the potential of cyclo(L-leucyl-L-prolyl) in controlling infections associated with Listeria monocytogenes (Gowrishankar et al., 2016).

Biofilm Disruption in MRSA

The same cyclic dipeptide was also found to inhibit biofilm and virulence production in methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted cyclo(L-leucyl-L-prolyl)'s ability to modify surface hydrophobicity and slime synthesis in MRSA, presenting a plausible alternative to conventional antibiotics in controlling biofilm-associated infections (Gowrishankar et al., 2015).

Role in Organogel Formation

Cyclo(leucyl-leucyl) was found to play a key role in the formation of organogels, assembling into different structures depending on the medium used. The study demonstrated the potential practical application of cyclo(leucyl-leucyl) for water purification, offering insights into the mechanism of gelation with cyclo(dipeptide)-based low-molecular-weight gelators (Safiullina et al., 2019).

Inhibiting Triple Negative Breast Cancer Cell Migration

Cyclo(L-Leucyl-L-Prolyl) peptide was studied for its impact on the migration and growth of triple negative breast cancer cell lines. The study concluded that the peptide suppresses growth and migration by attenuating the cell cycle of these cell lines via EGFR and CD151 signaling, providing a new approach in the treatment of triple negative breast cancer (Kgk et al., 2020).

Anti-Aflatoxin Activity

Cyclo(L-Leucyl-L-Prolyl) produced by Achromobacter xylosoxidans demonstrated notable inhibition of aflatoxin production by Aspergillus parasiticus, providing a potential biocontrol agent against aflatoxin-related issues in food safety and agriculture (Yan et al., 2004).

Propiedades

Fórmula molecular |

C11H20N2O2S |

|---|---|

Peso molecular |

244.36 g/mol |

Nombre IUPAC |

(3S,6S)-3-(2-methylpropyl)-6-(2-methylsulfanylethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C11H20N2O2S/c1-7(2)6-9-11(15)12-8(4-5-16-3)10(14)13-9/h7-9H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1 |

Clave InChI |

QXMWYSKIURBMJB-IUCAKERBSA-N |

SMILES isomérico |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CCSC |

SMILES canónico |

CC(C)CC1C(=O)NC(C(=O)N1)CCSC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-[(4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B1253874.png)

![(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1253875.png)

![4-[(2-Heptan-3-yl-1,3-dioxolan-4-yl)methyl]-4-methylmorpholin-4-ium](/img/structure/B1253877.png)

![5,8-Dihydroxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253879.png)

![(2S,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1253888.png)

![[(1S,2R,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253892.png)

![6-(1-Hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253894.png)